molecular formula C16H19N3O3S B2824610 N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 883276-16-2

N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B2824610
CAS No.: 883276-16-2
M. Wt: 333.41
InChI Key: WJVQUOGKPHUXHD-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 3-hydroxyphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a cyclohexyl group.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-13-8-4-5-11(9-13)15-18-19-16(22-15)23-10-14(21)17-12-6-2-1-3-7-12/h4-5,8-9,12,20H,1-3,6-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVQUOGKPHUXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide and subsequent oxidation.

    Attachment of the Hydroxyphenyl Group:

    Sulfanyl Group Introduction: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with cyclohexylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones from the hydroxyphenyl group.

    Reduction: Amines from the reduction of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the oxadiazole ring is particularly significant as it is known to exhibit various biological activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the hydroxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of analogous compounds:

Compound Name Oxadiazole Substituent Acetamide Substituent Biological Activity Reference
Target Compound 3-Hydroxyphenyl Cyclohexyl Not reported N/A
2-{[5-(4-Acetamidophenyl)-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide 4-Acetamidophenyl Aryl Anti-S. aureus (MIC: 63 µg/mL)
2-{[5-(Diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl Pyrazin-2-yl Synthetic focus; no bioactivity data
3-({5-[(2-Amino-thiazol-4-yl)methyl]-oxadiazol-2-yl}sulfanyl)-N-(methylphenyl)propanamide 2-Amino-thiazol-4-ylmethyl Methylphenyl Urease inhibition
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-oxadiazol-2-yl]sulfanyl}acetamide 3,4,5-Trimethoxyphenyl Phenyl Broad-spectrum antimicrobial
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-oxadiazol-2-yl]sulfanyl}acetamide 3-Methylphenyl 3,4-Dichlorophenyl Not reported

Key Insights from Structural Modifications

Substituent Effects on Bioactivity: Hydroxyl vs. Methoxy/Acetamido Groups: The 3-hydroxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to lipophilic groups like 3,4,5-trimethoxyphenyl () or 4-acetamidophenyl (). Cyclohexyl vs. Aryl/Aromatic Substituents: The cyclohexyl group offers steric bulk and moderate lipophilicity, contrasting with aryl () or heteroaromatic () groups. Such differences may influence target binding; for example, Shah et al. (2022) observed that N-aryl derivatives exhibit stronger anti-S. aureus activity, suggesting aryl groups optimize interactions with bacterial targets .

Synthetic Methodologies :

  • Most analogs, including the target compound, are synthesized via S-alkylation of oxadiazole-2-thiones with chloroacetamide derivatives (e.g., ). Spectral characterization (IR, NMR, mass spectrometry) is consistent across studies, with distinct signals for –S–CH2– (δ 4.5–4.6 ppm in ¹H-NMR) and aromatic protons .

Biological Performance :

  • Antimicrobial Activity : Compounds with electron-withdrawing (e.g., 4-acetamidophenyl) or bulky aromatic groups (e.g., diphenylmethyl) show superior antibacterial activity. For instance, Shah et al. (2022) reported an MIC of 63 µg/mL against S. aureus for their lead compound , while trimethoxyphenyl derivatives () demonstrated broad-spectrum efficacy.
  • Enzyme Inhibition : Derivatives with thiazole or urea-like motifs () displayed urease inhibition, highlighting the versatility of oxadiazole-acetamide scaffolds in targeting diverse enzymes.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound C₁₇H₂₀N₃O₃S ~346.4 Not reported N/A
Shah et al. (2022) Derivative C₁₈H₁₇N₅O₃S 383.4 Not reported
Arab J Chem (2020) Thiazole-Propanamide C₁₆H₁₇N₅O₂S₂ 375.5 134–178

Biological Activity

N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclohexyl group attached to an acetamide moiety, with a 1,3,4-oxadiazole ring that contains a hydroxyphenyl substituent and a sulfanyl group. This unique structure suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, similar compounds have been shown to inhibit cancer cell proliferation in various models. A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Table 1: Antitumor Activity of Related Oxadiazole Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Caspase activation
Compound BA54915Cell cycle arrest
N-cyclohexylHeLaTBDTBD

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be beneficial in treating inflammatory diseases .

The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes or receptors involved in tumor growth and inflammation. The oxadiazole ring is known for its ability to chelate metal ions, which may enhance its biological activity by stabilizing reactive intermediates or facilitating enzyme interactions .

Case Studies

  • In Vivo Studies : In animal models, compounds similar to N-cyclohexyl have shown promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
  • Clinical Trials : Although specific clinical trials for N-cyclohexyl have not been documented extensively, related oxadiazole derivatives are currently under investigation for their efficacy against various cancers.

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